![molecular formula C13H21NO4 B3179636 (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid CAS No. 152754-55-7](/img/structure/B3179636.png)
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
Overview
Description
(2S)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid, also known as DMOPC, is a chiral carboxylic acid compound that has been studied for its potential application in the synthesis of pharmaceuticals and other bioactive compounds. DMOPC is a synthetic derivative of the naturally occurring amino acid piperidine, and has been used in a variety of laboratory experiments to investigate its structure, reactivity, and mechanisms of action.
Scientific Research Applications
Proteolysis Targeting Chimeras (PROTACs) Development
2-Piperidinecarboxylic acid: derivatives, such as KB02-SLF and KB03-SLF , have been investigated as electrophilic PROTACs. PROTACs are bifunctional molecules designed to selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. These compounds can serve as valuable tools for studying protein turnover and identifying ligandable E3 ubiquitin ligases .
Targeted Protein Degradation (TPD) Research
As part of the TPD field, scientists are keenly interested in mapping out and utilizing a larger repertoire of human E3 ligases. KB03-SLF , with its unique structure, provides a platform for exploring novel E3 ligase targets. By understanding the ligandability of these enzymes, researchers can develop more effective therapies for diseases associated with dysregulated protein levels .
Mechanism of Action
Target of Action
It is known to be a part of the electrophilic protacs (proteolysis targeting chimeras) developed in the cravatt lab . PROTACs are designed to target specific proteins for degradation, expanding the range of potential drug targets beyond those that are traditionally “druggable”.
Mode of Action
The compound is a bifunctional tool, comprising a synthetic ligand for FKBP12 (SLF) on one end and scout fragment 914975 on the other end .
properties
IUPAC Name |
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXADOKFGBKLOD-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)- |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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